8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H23N7O2S2 and its molecular weight is 457.57. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Exploration
Research has focused on developing synthetic routes to access new derivatives of purine, incorporating elements like 1,3,4-thiadiazols, which are structurally related to the compound of interest. For instance, Gobouri (2020) elucidated synthetic pathways for creating new derivatives bearing the 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione scaffold, demonstrating the versatility of these methodologies in generating novel compounds for further evaluation (Gobouri, 2020).
Biological Activity
The incorporation of thiadiazolyl groups into purine derivatives has been investigated for various biological activities. A series of substituted pyridines and purines containing 2,4-thiazolidinedione, similar in structural motif to the compound , were synthesized and evaluated for their hypoglycemic and hypolipidemic activities, indicating the potential of these structures in therapeutic applications (Kim et al., 2004).
Potential Antineoplastic Agents
Research into similar compounds has included the exploration of their potential as antineoplastic agents. For example, Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones, highlighting the interest in developing compounds with potential antineoplastic activities through structural modifications of known bioactive scaffolds (Koebel, Needham, & Blanton, 1975).
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S2/c1-13-22-23-19(31-13)30-11-10-27-15-16(25(3)20(29)26(4)17(15)28)21-18(27)24(2)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDHGJQUSAVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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